![molecular formula C12H20O10 B12077331 4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)

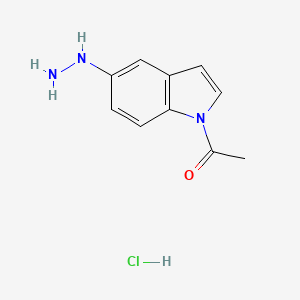

4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neocarrabiose is a disaccharide derived from the hydrolysis of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose, with sulfate groups attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) glycosidic bonds in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .

Industrial Production Methods: Industrial production of neocarrabiose involves the cultivation of marine bacteria that produce carrageenases. These bacteria are grown under controlled conditions to optimize enzyme production. The enzymes are then harvested and used to hydrolyze carrageenan, yielding neocarrabiose .

Analyse Des Réactions Chimiques

Types of Reactions: Neocarrabiose undergoes various chemical reactions, including hydrolysis, oxidation, and sulfation. The hydrolysis of neocarrabiose can be catalyzed by specific enzymes, resulting in the formation of monosaccharides .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using carrageenases.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize neocarrabiose.

Sulfation: Sulfating agents like sulfur trioxide can introduce additional sulfate groups to neocarrabiose.

Major Products: The primary products of these reactions include monosaccharides, neocarrabiose sulfate, and other sulfated oligosaccharides .

Applications De Recherche Scientifique

Neocarrabiose has a wide range of applications in scientific research:

Mécanisme D'action

Neocarrabiose exerts its effects primarily through its interaction with enzymes and other biological molecules. The sulfate groups on neocarrabiose play a crucial role in its binding to enzymes, facilitating the hydrolysis of polysaccharides. The molecular targets include glycosidic bonds in carrageenan, which are cleaved by carrageenases to produce neocarrabiose .

Comparaison Avec Des Composés Similaires

Neoagarobiose: Another disaccharide derived from agarose, similar in structure but lacking sulfate groups.

Neocarratetraose: A tetrasaccharide also derived from carrageenan, containing additional sugar units compared to neocarrabiose.

Uniqueness: Neocarrabiose is unique due to its specific sulfate groups and its derivation from carrageenan. This gives it distinct properties, such as its ability to form highly viscous solutions and its stability over a wide pH range .

Propriétés

IUPAC Name |

4-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMBOBQNPBCYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)

![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)